Tyr4 Substitution Enables Direct Radioiodination
The defining structural differentiation of [Tyr4]-Bombesin is the replacement of Leu4 in native bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) with L-tyrosine. This single substitution introduces a phenolic hydroxyl group that serves as the exclusive site for oxidative radioiodination with 125I via chloramine-T or Iodogen methods [1]. Critically, the resulting 125I-[Tyr4]bombesin is explicitly documented to retain full biological activity, as demonstrated by its ability to stimulate DNA synthesis and proliferation of Swiss 3T3 cells with identical efficacy to the unlabeled peptide [2]. In contrast, native bombesin (CAS 31362-50-2) contains no tyrosine residue in its 14-amino acid sequence and cannot be directly radioiodinated; alternative labeling strategies require N-terminal conjugation of Bolton-Hunter reagent or prosthetic groups that introduce structural perturbations and alter receptor binding kinetics [3]. The commercial availability of pre-validated 125I-[Tyr4]bombesin as a characterized radioligand (specific activity 2200 Ci/mmol; Revvity NEX258) further distinguishes this compound as a turnkey research tool .
| Evidence Dimension | Capacity for direct oxidative radioiodination without structural modification |
|---|---|
| Target Compound Data | [Tyr4]-Bombesin: Tyr4 phenolic hydroxyl enables direct 125I labeling; 125I-[Tyr4]bombesin retains full biological activity |
| Comparator Or Baseline | Native bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂): No tyrosine residue; direct radioiodination not possible; requires Bolton-Hunter conjugation |
| Quantified Difference | Qualitative (present/absent): [Tyr4]-Bombesin possesses the iodinatable Tyr4 residue; native bombesin lacks any tyrosine |
| Conditions | Sequence analysis confirmed by published primary structures; radiolabeling validated via chloramine-T oxidative method on human pancreatic membranes [1] and Swiss 3T3 functional assays [2] |
Why This Matters
Procurement of [Tyr4]-Bombesin eliminates the need for in-house peptide derivatization and radiolabeling validation; native bombesin cannot be directly converted to a GRPR radiotracer without additional chemical modification that may compromise binding integrity.
- [1] Scemama JL, Zahidi A, Fourmy D, et al. Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes. Regul Pept. 1986;13(2):125-32. doi:10.1016/0167-0115(86)90220-x. View Source
- [2] Brown KD, Laurie MS, Littlewood CJ, Blakeley DM, Corps AN. Characterization of the high-affinity receptors on Swiss 3T3 cells which mediate the binding, internalization and degradation of the mitogenic peptide bombesin. Biochem J. 1988;252(1):227-235. doi:10.1042/bj2520227. View Source
- [3] Breeman WA, De Jong M, Bernard BF, et al. Pre-clinical evaluation of [111In-DTPA-Pro1, Tyr4]bombesin, a new radioligand for bombesin-receptor scintigraphy. Nucl Med Commun. 1999;20(11):1029-1037. View Source
